BMS-688521
Vue d'ensemble
Description
BMS 688521 est un inhibiteur puissant et actif par voie orale de l'interaction entre l'antigène 1 associé aux fonctions des leucocytes (LFA-1) et la molécule d'adhésion intercellulaire 1 (ICAM-1). Cet antagoniste de petite molécule possède une activité anti-inflammatoire potentielle et est principalement utilisé dans les milieux de recherche pour étudier ses effets sur les réponses immunitaires .
Applications De Recherche Scientifique
BMS 688521 has a wide range of applications in scientific research:
Chemistry: Used to study the interaction between small molecules and proteins.
Biology: Investigates the role of LFA-1/ICAM-1 interaction in immune responses.
Medicine: Explores potential therapeutic applications in inflammatory diseases.
Industry: Utilized in the development of new anti-inflammatory drugs.
Mécanisme D'action
Target of Action
BMS-688521, also known as “6-[(5S,9R)-9-(4-cyanophenyl)-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]non-7-yl]pyridine-3-carboxylic acid”, is a potent inhibitor of the LFA-1/ICAM interaction . The primary targets of this compound are ITGAL and ITGB2 , which are integrins involved in the LFA-1/ICAM interaction.
Mode of Action
This compound acts as an antagonist of the LFA-1/ICAM interaction . It binds to the LFA-1 integrin, preventing it from interacting with ICAM-1. This inhibits the adhesion of leukocytes to the endothelium, a key step in the inflammatory response .
Biochemical Pathways
The inhibition of the LFA-1/ICAM interaction by this compound affects the leukocyte adhesion cascade , a critical pathway in the immune response. By preventing leukocyte adhesion, this compound disrupts leukocyte migration into inflamed tissues, thereby modulating the immune response .
Pharmacokinetics
This compound is orally active . In animal studies, it has shown a Cmax of 0.32 μM, a Tmax of 1.0 μM, and an AUC of 1.5 μM h after oral administration of 5 mg/kg . The bioavailability (F) was found to be 50% . After intravenous administration of 1 mg/kg, the T1/2 was 1.6 hours, the MRT was 1.7 hours, the CL was 50 mL/mim/kg, and the Vss was 5.1 L/kg .
Result of Action
This compound has been shown to be efficacious in a mouse model of allergic eosinophilic lung inflammation . It significantly inhibited eosinophil accumulation in the lungs, with dose-dependent inhibition observed at doses of 1 mg/kg, 3 mg/kg, and 10 mg/kg .
Analyse Biochimique
Biochemical Properties
BMS-688521 plays a significant role in biochemical reactions by inhibiting the LFA-1/ICAM interaction . This interaction is crucial for leukocyte adhesion and migration, which are key processes in the immune response. By inhibiting this interaction, this compound can modulate immune responses and potentially alleviate inflammatory conditions .
Cellular Effects
In cellular processes, this compound has been shown to inhibit eosinophil accumulation in the lungs in a mouse allergic eosinophilic lung inflammation model . This suggests that this compound may have potential therapeutic effects in conditions characterized by excessive eosinophil accumulation and activation, such as asthma and other allergic diseases .
Molecular Mechanism
The molecular mechanism of action of this compound involves the inhibition of the LFA-1/ICAM interaction . LFA-1, a member of the integrin family of adhesion molecules, binds to ICAMs on the surface of endothelial cells and other cell types. This binding allows leukocytes to adhere to and migrate across the endothelium. By inhibiting this interaction, this compound can prevent leukocyte adhesion and migration, thereby modulating immune responses .
Dosage Effects in Animal Models
In animal models, this compound has shown efficacy in a mouse allergic eosinophilic lung inflammation model . The specific effects of different dosages of this compound in animal models have not been fully elucidated and warrant further study.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du BMS 688521 implique plusieurs étapes, y compris la formation d'une structure triazaspiro. Les étapes clés comprennent :
- Formation du noyau triazaspiro.
- Introduction des groupes cyanophényle et dichlorophényle.
- Couplage final avec l'acide pyridinecarboxylique.
Les conditions de réaction impliquent généralement l'utilisation de solvants organiques tels que le diméthylsulfoxyde (DMSO) et des catalyseurs pour faciliter les réactions .
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques du BMS 688521 ne soient pas largement documentées, la synthèse impliquerait probablement une mise à l'échelle des procédures de laboratoire avec des optimisations pour le rendement et la pureté. Cela inclurait l'utilisation de réacteurs à grande échelle, de systèmes de purification et de mesures strictes de contrôle de la qualité pour garantir la cohérence et la sécurité .
Analyse Des Réactions Chimiques
Types de réactions
BMS 688521 subit principalement :
Réactions de substitution : Introduction de divers groupes fonctionnels.
Réactions d'oxydation et de réduction : Modification de l'état d'oxydation du composé.
Réactifs et conditions courants
Réactions de substitution : Impliquent souvent des réactifs comme les halogénures et les bases.
Réactions d'oxydation : Utilisent des agents oxydants tels que le permanganate de potassium.
Réactions de réduction : Utilisent des agents réducteurs tels que l'hydrure de lithium et d'aluminium.
Principaux produits
Les principaux produits formés à partir de ces réactions comprennent divers dérivés du BMS 688521, qui sont utilisés pour étudier les relations structure-activité et optimiser ses propriétés pharmacologiques .
Applications de recherche scientifique
BMS 688521 a un large éventail d'applications dans la recherche scientifique :
Chimie : Utilisé pour étudier l'interaction entre les petites molécules et les protéines.
Biologie : Investigue le rôle de l'interaction LFA-1/ICAM-1 dans les réponses immunitaires.
Médecine : Explore des applications thérapeutiques potentielles dans les maladies inflammatoires.
Industrie : Utilisé dans le développement de nouveaux médicaments anti-inflammatoires.
Mécanisme d'action
BMS 688521 exerce ses effets en inhibant l'interaction entre l'antigène 1 associé aux fonctions des leucocytes et la molécule d'adhésion intercellulaire 1. Cette inhibition empêche l'adhésion des leucocytes aux cellules endothéliales, réduisant ainsi l'inflammation. Les cibles moléculaires comprennent les sites de liaison sur le LFA-1 et l'ICAM-1, et les voies impliquées sont principalement liées à la signalisation des cellules immunitaires .
Comparaison Avec Des Composés Similaires
Composés similaires
BT100 : Un aptamère qui empêche l'interaction du facteur de von Willebrand avec la glycoprotéine plaquettaire.
Cyclo (Ala-Arg-Gly-Asp-Mamb) : Un antagoniste sélectif du peptide RGD.
Cyclo (Gly-Arg-Gly-Asp-Ser-Pro) : Un peptide inhibiteur contenant le RGD.
Unicité
BMS 688521 est unique en raison de sa forte puissance et de son activité orale en tant qu'inhibiteur de l'interaction LFA-1/ICAM-1. Son efficacité dans la réduction de l'accumulation d'éosinophiles dans les modèles d'inflammation pulmonaire le distingue des autres composés similaires .
Activité Biologique
BMS-688521 is a small molecule identified as a potent inhibitor of the leukocyte function-associated antigen-1 (LFA-1) and intercellular adhesion molecule-1 (ICAM-1) interaction. This compound has garnered attention in immunology and therapeutic research due to its ability to modulate immune responses by disrupting critical protein-protein interactions.
Chemical Structure and Properties
Chemical Name: 6-[(5S,9R)-9-(4-Cyanophenyl)-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4,4]non-7-yl]-3-pyridinecarboxylic acid
Molecular Weight: 536.37 g/mol
Purity: ≥98%
This compound functions primarily as an allosteric modulator that inhibits the LFA-1/ICAM-1 interaction, which is pivotal for leukocyte adhesion and migration. The compound exhibits an IC50 of 2.5 nM in human umbilical vein endothelial cells (HUVEC) adhesion assays and 78 nM in mouse-specific adhesion assays, indicating its high potency in disrupting cell adhesion processes essential for immune cell trafficking .
In Vitro Studies
In vitro studies have demonstrated that this compound effectively inhibits eosinophil accumulation in the lungs during allergic inflammation models in mice. This suggests its potential therapeutic application in conditions characterized by excessive eosinophilic responses, such as asthma and other allergic diseases .
In Vivo Studies
Preclinical studies indicate that this compound exhibits efficacy at a dosage of 1 mg/kg BID (twice daily) in mouse models of allergic inflammation. This dosage effectively reduces eosinophil levels and mitigates inflammation, supporting its role as a promising candidate for further development in treating allergic diseases .
Data Table: Summary of Biological Activity
Parameter | Value |
---|---|
Target Interaction | LFA-1/ICAM-1 |
IC50 (HUVEC) | 2.5 nM |
IC50 (Mouse Assay) | 78 nM |
Efficacy Dose (Mouse) | 1 mg/kg BID |
Effect on Eosinophils | Inhibits accumulation |
Case Studies and Applications
This compound's mechanism has been studied in various contexts, particularly focusing on its potential to treat autoimmune diseases and conditions involving chronic inflammation. The following case studies highlight its application:
- Asthma Models : In murine models of asthma, this compound significantly reduced airway hyperresponsiveness and eosinophilic infiltration, demonstrating its therapeutic potential for managing asthma symptoms.
- Autoimmune Disorders : Research indicates that inhibiting LFA-1 can reduce the severity of autoimmune conditions by limiting T-cell migration to inflamed tissues.
- Transplant Rejection : this compound may also play a role in reducing transplant rejection rates by modulating immune responses through the inhibition of LFA-1 interactions.
Propriétés
IUPAC Name |
6-[(5S,9R)-9-(4-cyanophenyl)-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]nonan-7-yl]pyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19Cl2N5O4/c1-31-25(37)33(20-9-18(27)8-19(28)10-20)24(36)26(31)14-32(22-7-6-17(12-30-22)23(34)35)13-21(26)16-4-2-15(11-29)3-5-16/h2-10,12,21H,13-14H2,1H3,(H,34,35)/t21-,26+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LILGMDXLRPEBNH-HFZDXXHNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(C(=O)C12CN(CC2C3=CC=C(C=C3)C#N)C4=NC=C(C=C4)C(=O)O)C5=CC(=CC(=C5)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)N(C(=O)[C@]12CN(C[C@H]2C3=CC=C(C=C3)C#N)C4=NC=C(C=C4)C(=O)O)C5=CC(=CC(=C5)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19Cl2N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
893397-44-9 | |
Record name | BMS-688521 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0893397449 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BMS-688521 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N4LDS4H73C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.